
Cobalt-pentammine cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The cobalt-pentammine cation is a coordination complex consisting of a cobalt(III) ion surrounded by five ammonia molecules. This compound is a classic example of a coordination complex, where the central metal ion is bonded to multiple ligands. The this compound is often represented as [Co(NH₃)₅]³⁺. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cobalt-pentammine cation typically involves the reaction of cobalt(II) salts with ammonia in the presence of an oxidizing agent. One common method is to start with cobalt(II) chloride (CoCl₂·6H₂O) and react it with an excess of ammonia in an aqueous solution. The mixture is then oxidized using hydrogen peroxide (H₂O₂) or oxygen (O₂) to convert cobalt(II) to cobalt(III), forming the cobalt-pentammine complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. Industrial methods may also employ continuous flow reactors to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: The cobalt-pentammine cation undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under certain conditions.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), oxygen (O₂).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Substitution Reagents: Hydrochloric acid (HCl), water (H₂O).
Major Products:
Reduction Products: Cobalt(II) complexes.
Substitution Products: Complexes with different ligands, such as [Co(NH₃)₄Cl]²⁺.
Wissenschaftliche Forschungsanwendungen
The cobalt-pentammine cation has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for radiopharmaceuticals.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Wirkmechanismus
The mechanism of action of the cobalt-pentammine cation involves its ability to undergo ligand exchange and redox reactions. The cobalt(III) center can coordinate with various ligands, altering its chemical properties and reactivity. In biological systems, the this compound can interact with nucleic acids and proteins, potentially affecting their function and stability . The pathways involved in these interactions often include the formation of coordination bonds and the stabilization of specific molecular conformations .
Vergleich Mit ähnlichen Verbindungen
Cobalt-hexammine cation ([Co(NH₃)₆]³⁺): Similar to cobalt-pentammine but with six ammonia ligands. It is more stable and less reactive due to the higher coordination number.
Cobalt-tetrammine cation ([Co(NH₃)₄]²⁺): Contains four ammonia ligands and is less stable compared to cobalt-pentammine.
Uniqueness: The cobalt-pentammine cation is unique due to its intermediate stability and reactivity, making it a versatile compound for various chemical reactions and applications. Its ability to undergo ligand exchange and redox reactions with relative ease sets it apart from other cobalt-ammonia complexes .
Eigenschaften
CAS-Nummer |
44236-77-3 |
|---|---|
Molekularformel |
CoH10N5-2 |
Molekulargewicht |
139.05 g/mol |
IUPAC-Name |
azanide;cobalt(3+) |
InChI |
InChI=1S/Co.5H2N/h;5*1H2/q+3;5*-1 |
InChI-Schlüssel |
GRXNZLXIWGCYFY-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3] |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3] |
Synonyme |
Co-pentammine cation cobalt-pentammine cation |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



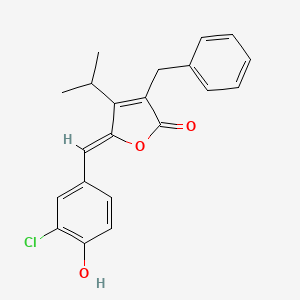

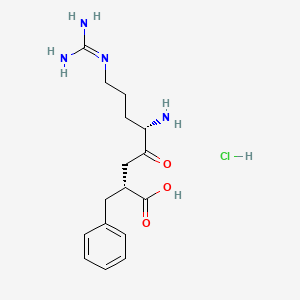


![2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1233055.png)

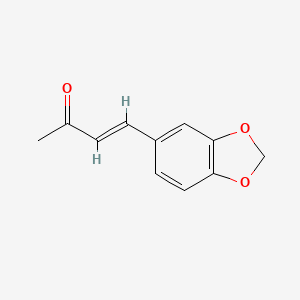
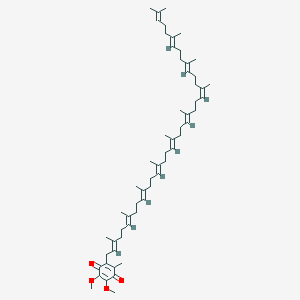
![N-[(2-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline-2-carboxamide](/img/structure/B1233063.png)
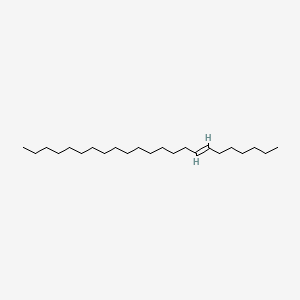
![N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide](/img/structure/B1233068.png)
![(1S,3R,8S)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1233069.png)
